7-Z-Trifostigmanoside I

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The isolation of 7-Z-Trifostigmanoside I from natural sources involves bioactivity-guided isolation techniques. This method includes the use of Western blotting and immunostaining assays to identify and isolate the active compound from sweet potato

Industrial Production Methods

Industrial production methods for this compound are not extensively detailed in the current research. the compound is typically extracted from natural sources such as Polygala hongkongensis Hemsl using solvent extraction techniques.

化学反应分析

Types of Reactions

7-Z-Trifostigmanoside I, being a monoterpenoid glycoside, can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: Reduction reactions can potentially alter the glycosidic bonds.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties.

科学研究应用

7-Z-Trifostigmanoside I has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of monoterpenoid glycosides.

Biology: Investigated for its role in maintaining intestinal barrier function by promoting mucin production and protecting tight junctions through the activation of protein kinase C alpha and beta.

Medicine: Potential therapeutic applications in treating gastrointestinal disorders such as ulcerative colitis and irritable bowel syndrome.

Industry: Utilized in the development of functional foods and nutraceuticals due to its beneficial effects on gut health.

作用机制

The mechanism of action of 7-Z-Trifostigmanoside I involves the activation of protein kinase C alpha and beta, which leads to the phosphorylation of target proteins. This activation promotes mucin production and protects the function of tight junctions in intestinal epithelial cells . The compound’s molecular targets include mucin 2 and tight junction proteins, which are crucial for maintaining the integrity of the intestinal barrier .

相似化合物的比较

Similar Compounds

- Trifostigmanoside II

- Epimedin C

- 3′,7-Dihydroxy-4′-methoxyisoflavone-7-D-glucopyranoside

- Formononetin

Uniqueness

7-Z-Trifostigmanoside I is unique due to its specific glycosidic structure and its potent activity in promoting intestinal health. Unlike other similar compounds, it has been shown to specifically activate protein kinase C alpha and beta, leading to enhanced mucin production and protection of tight junctions .

生物活性

7-Z-Trifostigmanoside I (TS I) is a bioactive compound isolated from sweet potato (Ipomoea batata), recognized for its potential health benefits, particularly in maintaining intestinal barrier function. This article reviews the biological activity of TS I, focusing on its mechanisms of action, effects on mucin production, and protective roles in cellular models.

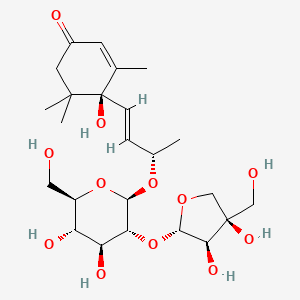

Chemical Structure and Isolation

TS I was isolated using bioactivity-guided methods, which included various chromatographic techniques. The purity of TS I was confirmed to be 98% through High-Performance Liquid Chromatography (HPLC) analysis. The chemical structure was elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy, revealing specific carbon signals indicative of its glycosidic nature.

TS I exerts its biological effects primarily through the activation of signaling pathways that enhance mucin production and strengthen tight junctions in intestinal epithelial cells.

Key Findings:

- Mucin Production : TS I significantly promotes the expression of MUC2, a key mucin protein that contributes to the protective mucus layer in the intestines. Studies demonstrated that treatment with TS I increased MUC2 levels in LS174T human colon cancer cells in a time-dependent manner, as shown by Western blotting and real-time PCR analyses .

- Signaling Pathways : The mechanism involves the phosphorylation of Protein Kinase C alpha/beta (PKCα/β) and Extracellular Signal-Regulated Kinases 1/2 (ERK1/2). Inhibition studies using specific PKC inhibitors (GÖ6976 and Gö6983) confirmed that the activation of these kinases is crucial for TS I’s effect on MUC2 expression .

Protective Effects on Intestinal Barrier Function

TS I has been shown to protect tight junction integrity in Caco-2 cell models. This is critical for maintaining intestinal barrier function, which can be compromised in various gastrointestinal disorders.

Experimental Evidence:

- Tight Junction Proteins : Treatment with TS I led to increased expression of tight junction proteins such as ZO-1, which are essential for maintaining the paracellular barrier between epithelial cells. Immunofluorescence assays revealed that TS I-treated Caco-2 cells exhibited a more intact tight junction network compared to untreated controls .

- Cell Protection Against Damage : In experiments involving dextran sulfate sodium (DSS)-induced damage, TS I treatment significantly protected Caco-2 cells from morphological changes and loss of ZO-1 expression, indicating its potential therapeutic role in inflammatory bowel diseases .

Data Summary

The following table summarizes key experimental findings related to the biological activity of TS I:

| Study Parameter | Findings |

|---|---|

| MUC2 Expression | Increased in LS174T cells with TS I treatment |

| PKCα/β Activation | Promoted by TS I; inhibited by GÖ6976 |

| ERK1/2 Activation | Enhanced following TS I treatment |

| Tight Junction Integrity | Improved ZO-1 expression in Caco-2 cells |

| Protection Against DSS | Maintained tight junctions and cell morphology |

Case Studies

A case study involving the administration of sweet potato extracts containing TS I highlighted its traditional use in treating gastrointestinal disorders. Patients reported improvements in symptoms associated with intestinal permeability issues after regular consumption of sweet potato products enriched with this compound.

属性

IUPAC Name |

(4S)-4-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O12/c1-12-7-14(27)8-22(3,4)24(12,32)6-5-13(2)34-20-18(17(29)16(28)15(9-25)35-20)36-21-19(30)23(31,10-26)11-33-21/h5-7,13,15-21,25-26,28-32H,8-11H2,1-4H3/b6-5+/t13-,15+,16+,17-,18+,19-,20+,21-,23+,24+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOHPMUWXJPXFB-IJAFTANASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)OC3C(C(CO3)(CO)O)O)O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(/C=C/[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。